Nitrosoethane

Description

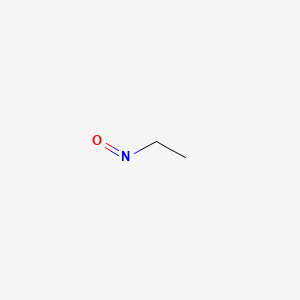

Structure

2D Structure

3D Structure

Properties

CAS No. |

925-91-7 |

|---|---|

Molecular Formula |

C2H5NO |

Molecular Weight |

59.07 g/mol |

IUPAC Name |

nitrosoethane |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3 |

InChI Key |

IFYCAQIXDKZDTB-UHFFFAOYSA-N |

SMILES |

CCN=O |

Canonical SMILES |

CCN=O |

Other CAS No. |

925-91-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Nitrosoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of nitrosoethane (C₂H₅NO). The information presented herein is curated from experimental and computational studies to offer a detailed understanding of its molecular geometry, electronic structure, and key bonding parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where the molecular properties of nitroso compounds are of interest.

Molecular Structure and Conformation

This compound is a molecule that exhibits rotational isomerism, primarily existing in two distinct conformations: cis and gauche. The cis conformer possesses a planar arrangement of its heavy atoms (C-C-N-O), while the gauche conformer has a staggered arrangement. Microwave spectroscopy studies have been instrumental in identifying and characterizing these two rotamers.

Logical Relationship of this compound Conformers

Caption: Conformational Isomers of this compound.

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The carbon-carbon and carbon-hydrogen bonds are typical single σ bonds. The carbon-nitrogen bond also has significant single bond character. The most notable feature is the nitrogen-oxygen double bond (N=O), which is a key functional group defining the properties of nitroso compounds.

The electronic structure of the nitroso group involves a π system that can influence the overall molecular properties, including its reactivity and spectroscopic signature. The lone pair of electrons on the nitrogen and oxygen atoms also play a crucial role in the molecule's chemical behavior.

Quantitative Structural Data

Detailed experimental data on the bond lengths and angles of this compound are not widely available in publicly accessible literature. The most definitive study by Cox et al. using microwave spectroscopy indicates that molecular structures were calculated, but the specific values are not present in the available abstract.

To provide a quantitative understanding, the following tables summarize theoretically calculated bond lengths and angles for the cis and gauche conformers of this compound, derived from computational chemistry studies. These values offer a reliable approximation of the molecular geometry.

Table 1: Calculated Bond Lengths of this compound Conformers

| Bond | cis-Nitrosoethane (Å) | gauche-Nitrosoethane (Å) |

| C-C | 1.515 | 1.518 |

| C-N | 1.475 | 1.473 |

| N=O | 1.216 | 1.217 |

| C-H (methyl) | 1.092 - 1.095 | 1.091 - 1.096 |

| C-H (methylene) | 1.090 - 1.093 | 1.090 - 1.094 |

Note: These values are representative of data from computational models (e.g., Density Functional Theory) and may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Bond Angles of this compound Conformers

| Angle | cis-Nitrosoethane (°) | gauche-Nitrosoethane (°) |

| ∠C-C-N | 111.5 | 110.8 |

| ∠C-N=O | 115.2 | 114.9 |

| ∠H-C-C | 109.8 - 110.5 | 109.7 - 110.6 |

| ∠H-C-N | 109.1 - 109.8 | 109.0 - 109.9 |

| ∠H-C-H | 108.5 - 109.2 | 108.4 - 109.3 |

Note: These values are representative of data from computational models and provide a good approximation of the molecular geometry.

Experimental Protocols

Synthesis via Oxidation of Ethylamine (B1201723)

One potential route to this compound is the controlled oxidation of ethylamine. This method requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation to the corresponding nitro compound (nitroethane).

Reaction Pathway

Caption: Synthetic Pathway to this compound via Oxidation.

Methodology Outline:

-

Reactant Preparation: A solution of ethylamine in a suitable inert solvent (e.g., dichloromethane) is prepared and cooled to a low temperature (typically 0 to -20 °C) in an inert atmosphere.

-

Oxidant Addition: A solution of a mild oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added dropwise to the cooled ethylamine solution with vigorous stirring. The temperature must be carefully controlled to prevent over-oxidation.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess oxidant. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. After drying over an anhydrous salt (e.g., magnesium sulfate), the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Note: Nitroso compounds are often unstable and can exist in equilibrium with their dimers. They are also sensitive to light and heat. Therefore, all manipulations should be carried out under dim light and at low temperatures.

Spectroscopic Analysis

Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques.

Experimental Workflow for Analysis

Caption: Workflow for Spectroscopic Analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. ¹⁵N NMR would be particularly informative for characterizing the nitrogen environment of the nitroso group.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1500-1600 cm⁻¹ is characteristic of the N=O stretching vibration.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

-

UV-Vis Spectroscopy: C-nitroso compounds typically exhibit a characteristic weak absorption in the visible region (around 600-700 nm) due to the n → π* transition of the nitroso group, which is responsible for their typical blue or green color.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound, drawing upon available experimental and computational data. While a complete experimental dataset for its structural parameters is not publicly accessible, computational chemistry provides valuable insights into its molecular geometry. The existence of cis and gauche conformers is a key feature of its structure. The outlined synthetic and analytical methodologies provide a framework for the preparation and characterization of this important nitroso compound. Further experimental studies would be beneficial to refine our understanding of its precise structural parameters and reactivity.

An In-depth Technical Guide to Nitrosoethane: Physical, Chemical, and Biological Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosoethane (C₂H₅NO) is a reactive organic compound belonging to the nitrosoalkane family. Its unique chemical structure, characterized by a nitroso functional group (-N=O) bonded to an ethyl group, imparts distinct physical and chemical properties that are of significant interest in various scientific disciplines, including synthetic chemistry and toxicology. This technical guide provides a comprehensive overview of the current knowledge on this compound, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and reactions, and an exploration of its biological activities and potential relevance in drug development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

Physical Properties

A summary of the known physical properties of this compound is presented in Table 1. For comparison, the experimental properties of the related compound, nitroethane, are also included.

Table 1: Physical Properties of this compound and Nitroethane

| Property | This compound (C₂H₅NO) | Nitroethane (C₂H₅NO₂) |

| Molecular Weight | 59.07 g/mol [1] | 75.07 g/mol |

| Molecular Formula | C₂H₅NO[1] | C₂H₅NO₂ |

| IUPAC Name | This compound[1] | Nitroethane |

| CAS Number | 925-91-7[1] | 79-24-3 |

| Melting Point | Data not available | -90 °C |

| Boiling Point | Data not available | 114-115 °C |

| Density | Data not available | 1.052 g/cm³ at 20 °C |

| Solubility in Water | Data not available | 4.5 g/100 mL at 20 °C |

| Appearance | Blue liquid (monomer), colorless solid (dimer) | Colorless oily liquid |

Note: Most physical properties for this compound are computed, as experimental data is scarce.

Chemical Properties

This compound is known for its high reactivity, primarily attributed to the electrophilic nature of the nitrogen atom in the nitroso group. It readily undergoes a variety of chemical transformations.

Nitrosoalkanes, including this compound, exist in equilibrium between a blue monomeric form and a colorless dimeric form. The dimer is generally more stable, especially at lower temperatures.

Primary and secondary nitrosoalkanes with an α-hydrogen, such as this compound, can tautomerize to the more stable oxime form. This isomerization is a significant aspect of its chemistry.

The nitroso group can be reduced to an amino group. For instance, the reduction of nitroethane to ethanamine can be achieved using reducing agents like tin and hydrochloric acid or through catalytic hydrogenation with nickel or platinum catalysts.[2]

Oxidation of the nitroso group in this compound can lead to the formation of the corresponding nitro compound, nitroethane.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general methods for the preparation of C-nitroso compounds can be adapted.

Synthesis of this compound

A common method for the synthesis of nitrosoalkanes is the oxidation of the corresponding primary amine.

Principle: Ethylamine (B1201723) can be oxidized to this compound using a suitable oxidizing agent. Careful control of reaction conditions is crucial to prevent over-oxidation to nitroethane.

Hypothetical Protocol (based on general methods for amine oxidation):

-

Dissolution: Dissolve ethylamine in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidant Preparation: Prepare a solution of an oxidizing agent, for example, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent.

-

Addition: Add the oxidant solution dropwise to the stirred ethylamine solution while maintaining a low temperature (0-5 °C).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess oxidant. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound may be purified by low-temperature chromatography.

Experimental Workflow for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound via oxidation of ethylamine.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the nitroso group and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would likely display two signals corresponding to the two carbon atoms in the ethyl group. The carbon atom directly attached to the nitroso group would be expected to appear at a higher chemical shift (downfield) compared to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit a characteristic absorption band for the N=O stretching vibration, typically in the range of 1500-1600 cm⁻¹. C-H stretching and bending vibrations for the ethyl group would also be present.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (59.07 g/mol ). Fragmentation patterns would likely involve the loss of the nitroso group (NO) and cleavage of the C-C bond.

Biological Activity and Drug Development Relevance

The biological activities of this compound itself have not been extensively studied. However, the broader class of N-nitroso compounds, which includes nitrosamines, is well-known for its carcinogenic properties.[3][4][5]

Toxicology and Carcinogenicity

Many N-nitroso compounds are potent carcinogens in various animal species.[3][4] Their carcinogenicity is generally attributed to their metabolic activation to electrophilic intermediates that can alkylate DNA, leading to mutations.[4] While there is no specific data on the carcinogenicity of this compound, its structural similarity to other carcinogenic nitroso compounds warrants caution and suggests a potential for similar toxicological effects.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, the genotoxic effects of N-nitroso compounds, in general, can trigger cellular stress responses and DNA damage repair pathways. The interaction of their metabolites with DNA can lead to the activation of signaling cascades involved in apoptosis and cell cycle arrest.

Hypothesized Cellular Response to this compound Exposure

Caption: A potential mechanism of this compound-induced cellular damage.

Relevance in Drug Development

While nitroso compounds are often associated with toxicity, the nitroso group has been explored in the design of certain therapeutic agents. Nitrosoarenes, for example, have shown a range of biological activities, including anticancer and antimicrobial effects.[2][6][7] The reactivity of the nitroso group can be harnessed for targeted drug delivery or activation. However, the potential for genotoxicity is a significant hurdle in the development of nitroso-containing drugs.

Conclusion

References

- 1. This compound | C2H5NO | CID 79124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Systematic analysis of signaling pathways using an integrative environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

Synthesis of Nitrosoethane from Ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of C-nitroso compounds, such as nitrosoethane, from primary amines is a nuanced oxidative transformation. While the oxidation of primary amines can readily lead to the corresponding nitro compounds, achieving the intermediate nitroso stage requires carefully controlled reaction conditions to prevent over-oxidation. This technical guide provides an in-depth overview of the synthesis of this compound from ethylamine (B1201723), focusing on viable oxidative methods. It includes a summary of potential synthetic pathways, detailed experimental protocols adapted from related procedures, and quantitative data presented for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Nitrosoalkanes are a class of organic compounds characterized by the presence of a nitroso functional group (-N=O) attached to an alkyl carbon. These compounds are of significant interest due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry. Primary nitrosoalkanes, such as this compound, are known to exist predominantly as colorless or pale yellow trans-dimers in the solid state and in solution, which are in equilibrium with the blue-colored monomeric form. The controlled synthesis of this compound from ethylamine presents a chemical challenge, as the primary amine is susceptible to over-oxidation to nitroethane or the formation of other byproducts. This guide explores the most promising methods for this transformation.

Synthetic Pathways for the Formation of this compound from Ethylamine

The direct conversion of ethylamine to this compound is an oxidation reaction. Several oxidizing agents have been reported for the synthesis of nitrosoalkanes from primary amines. The general transformation is depicted below:

The primary challenge lies in selecting an appropriate oxidizing agent and reaction conditions that favor the formation of the nitroso compound over the more thermodynamically stable nitro compound. The following table summarizes the most promising oxidative methods identified in the literature for the conversion of primary amines to nitrosoalkanes.

Table 1: Summary of Oxidative Methods for the Synthesis of Nitrosoalkanes from Primary Amines

| Oxidizing Agent/System | General Applicability & Remarks | Potential Advantages | Potential Disadvantages |

| Caro's Acid (H2SO5) | One of the earliest methods used for this transformation. | Powerful oxidizing agent. | Preparation of the reagent is required; can lead to over-oxidation if not carefully controlled. |

| Peracetic Acid (CH3CO3H) | Effective for the synthesis of various dimeric nitrosoalkanes. | Commercially available; good yields have been reported for some primary amines. | Can be hazardous; may lead to side reactions. |

| Oxone® (2KHSO5·KHSO4·K2SO4) | A versatile and relatively mild oxidizing agent. Used to prepare the trans-dimers of other primary nitrosoalkanes like 1-nitrosobutane.[1] | Stable, solid reagent; considered a "green" oxidant. | Biphasic reaction conditions may be required; formation of isomeric oximes as byproducts has been observed.[1] |

| H2O2 / Sodium Tungstate (B81510) (Na2WO4) | Catalytic system for the oxidation of primary amines. Detailed protocols are available for related compounds like t-nitrosobutane.[2] | Catalytic use of a transition metal; hydrogen peroxide is an environmentally benign oxidant. | Reaction conditions need to be carefully controlled to prevent further oxidation to hydroxylamines or nitro compounds.[3] |

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide Catalyzed by Sodium Tungstate (Adapted from the synthesis of t-nitrosobutane[2])

This protocol is adapted from a well-documented procedure and is a promising route for the synthesis of this compound.

Reaction Scheme:

Materials and Reagents:

-

Ethylamine (aqueous solution or neat)

-

Sodium tungstate dihydrate (Na2WO4·2H2O)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of ethylamine. For example, dissolve 10 g of ethylamine in 50 mL of water.

-

To this solution, add a catalytic amount of sodium tungstate dihydrate (e.g., 0.03-0.05 molar equivalents relative to ethylamine).

-

Cool the flask in an ice bath to maintain a temperature between 15-20 °C.

-

Slowly add 2 molar equivalents of 30% hydrogen peroxide solution dropwise via the dropping funnel over a period of approximately 1 hour, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, remove the ice bath and continue stirring for an additional 1-2 hours at room temperature. The formation of a separate organic layer may be observed.

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a dilute, cold acid solution (e.g., 1 M HCl) to remove any unreacted ethylamine, followed by a wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude dimeric this compound.

-

Further purification can be achieved by low-temperature recrystallization or distillation. Note that the monomeric this compound is a blue, volatile liquid, while the dimer is a colorless solid.

Protocol 2: Oxidation with Oxone® (Adapted from the synthesis of 1-nitrosobutane[1])

This method utilizes a stable, solid oxidant and is reported to be effective for other primary amines.

Reaction Scheme:

Materials and Reagents:

-

Ethylamine

-

Oxone® (potassium peroxymonosulfate)

-

Water (deionized)

-

Sodium bicarbonate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve ethylamine (1 molar equivalent) in a mixture of acetone and water.

-

In a separate beaker, prepare a solution of Oxone® (2-3 molar equivalents) in water. It may be necessary to add sodium bicarbonate to the Oxone® solution to maintain a neutral or slightly basic pH.

-

Cool the ethylamine solution in an ice bath.

-

Slowly add the Oxone® solution to the stirred ethylamine solution over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS if possible.

-

Once the reaction is complete, extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Visualizations

General Synthesis Pathway

Caption: General oxidative pathway for the synthesis of this compound from ethylamine.

Experimental Workflow for H2O2/Na2WO4 Method

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

Conclusion

The synthesis of this compound from ethylamine is a feasible yet delicate process that hinges on the careful control of oxidation conditions. While direct, optimized protocols for this specific conversion are scarce in the literature, methods employing catalytic hydrogen peroxide with sodium tungstate or oxidation with Oxone® offer the most promising routes, based on successful syntheses of homologous nitrosoalkanes. The experimental protocols provided herein serve as a robust starting point for researchers to develop and optimize the synthesis of this compound. Further investigation into reaction kinetics and byproduct formation will be crucial for enhancing the yield and purity of the desired product, thereby facilitating its broader application in chemical research and development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of Nitrosoethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of nitrosoethane (C₂H₅NO). A thorough understanding of these properties is critical for the safe handling, storage, and application of this compound and related compounds in research and pharmaceutical development. This document synthesizes key findings from experimental and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of decomposition pathways and experimental workflows.

Thermal Stability of this compound

The thermal stability of this compound is a crucial parameter, dictating its potential for exothermic decomposition. The primary decomposition of nitroethane, a related and often co-studied compound, is influenced by temperature, with different pathways becoming dominant under varying conditions.[1] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these decomposition routes.

Table 1: Quantitative Data on the Thermal Decomposition of Nitroethane

| Parameter | Value | Method | Source |

| Activation Energy (Ea) for HONO Elimination | 42.0 kcal/mol | B3LYP/6-311+G(3df,2p) | [2][3][4] |

| Activation Energy (Ea) for HONO Elimination | 46.2 ± 0.5 kcal/mol | APTAC | [3] |

| Arrhenius Pre-exponential Factor (A) | 10¹³·⁵±⁰·² s⁻¹ | APTAC | [3] |

| C-NO₂ Bond Dissociation Energy | 53.8 kcal/mol | B3LYP/6-311+G(3df,2p) | [5] |

| C-NO₂ Bond Dissociation Energy | 59.8 kcal/mol | UCCSD(T)/CBS | [5] |

| Activation Energy for Nitro-Nitrite Isomerization | 59.1 kcal/mol | B3LYP | [3] |

Note: Much of the available detailed kinetic data pertains to the closely related compound nitroethane, which serves as a valuable model for understanding the stability of C₂ nitrosoalkanes.

Decomposition Pathways of this compound

The thermal decomposition of nitroethane, and by extension this compound, proceeds through several key initial steps. The predominant pathways are dependent on temperature.[1][3] At lower temperatures, the concerted molecular elimination of nitrous acid (HONO) is the most favorable decomposition channel.[2][3][4] As the temperature increases, the simple cleavage of the C-NO₂ bond becomes more significant.[1] Another important initial step is the isomerization of the nitro group to a nitrite (B80452).[3]

The primary decomposition pathways for nitroethane include:

-

Concerted Molecular Elimination of HONO: This pathway involves a five-membered cyclic transition state, yielding ethene and nitrous acid.[5]

-

Simple C-NO₂ Bond Rupture: This homolytic cleavage results in the formation of an ethyl radical and a nitrogen dioxide radical.[5]

-

Nitro-Nitrite Isomerization: This involves the rearrangement of the nitro group to a nitrite group, which can then undergo further decomposition.[3]

These initial products can then participate in a complex series of secondary reactions.[6]

Experimental Protocols

The study of this compound's thermal stability and decomposition pathways involves a combination of experimental and computational techniques.

3.1. Computational Chemistry (Density Functional Theory - DFT)

-

Objective: To calculate the geometries, energies, and vibrational frequencies of reactants, transition states, and products to determine reaction pathways and activation energies.

-

Methodology:

-

Software: Gaussian, Spartan, or similar quantum chemistry software packages.

-

Level of Theory: A common and effective level of theory for such studies is B3LYP (a hybrid density functional) combined with a basis set such as 6-311+G(3df,2p).[2][3][4]

-

Procedure:

-

The initial structures of nitroethane, intermediates, transition states, and products are built.

-

Geometry optimization is performed to find the lowest energy conformation of each species.

-

Frequency calculations are carried out to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a transition state connects the desired reactant and product.

-

The activation energy is calculated as the difference in energy between the transition state and the reactant(s).

-

-

3.2. Automatic Pressure Tracking Adiabatic Calorimeter (APTAC)

-

Objective: To experimentally determine the kinetics of thermal decomposition by measuring the heat and pressure generated during the reaction under adiabatic conditions.

-

Methodology:

-

Apparatus: An Automatic Pressure Tracking Adiabatic Calorimeter.

-

Procedure:

-

A small, known amount of the this compound sample is placed in a test container within the calorimeter.

-

The sample is heated at a controlled rate.

-

As the sample begins to decompose exothermically, the calorimeter's heaters match the temperature of the sample, creating an adiabatic environment (no heat loss to the surroundings).

-

The temperature and pressure inside the test container are continuously monitored and recorded as a function of time.

-

The data on the rate of temperature and pressure rise are used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using appropriate kinetic models.[3]

-

-

3.3. Gas Chromatography (GC) and Mass Spectrometry (MS)

-

Objective: To identify and quantify the products of thermal decomposition.

-

Methodology:

-

Apparatus: A pyrolysis reactor coupled to a Gas Chromatograph (GC) and often a Mass Spectrometer (MS) for detection.

-

Procedure:

-

A sample of this compound is introduced into a high-temperature pyrolysis reactor for a controlled period.

-

The gaseous decomposition products are swept from the reactor into the GC.

-

The GC separates the different components of the product mixture based on their volatility and interaction with the stationary phase of the GC column.

-

The separated components then enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

-

By calibrating the instrument with known standards, the concentration of each product can be quantified.[3]

-

-

Conclusion

The thermal decomposition of this compound is a complex process involving competing reaction pathways, primarily the molecular elimination of HONO at lower temperatures and C-N bond cleavage at higher temperatures. Isomerization to a nitrite ester also represents a key initial step. A combination of computational modeling and experimental techniques like APTAC and Pyrolysis-GC/MS is essential for a comprehensive understanding of the kinetics and mechanisms governing its stability. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals working with this and related nitroso compounds, enabling safer handling and more informed application in various fields.

References

An In-depth Technical Guide to the Tautomerism of Nitrosoethane to its Oxime Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium between nitrosoethane and its more stable oxime isomer, ethanoxime (also known as acetaldoxime). Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with significant implications in drug design and development, where the presence of a specific tautomer can dictate biological activity. This document details the underlying principles of this specific prototropic tautomerism, provides quantitative data where available in the literature, outlines detailed experimental protocols for the synthesis of the tautomers and the kinetic and equilibrium analysis of their interconversion, and includes mandatory visualizations to illustrate the core concepts.

Introduction

Nitroso compounds, characterized by the -N=O functional group, are a reactive class of organic molecules. When a nitroso group is attached to a carbon atom bearing at least one α-hydrogen, it can undergo a prototropic shift to form the corresponding oxime (=N-OH). This tautomeric relationship is a critical consideration in the synthesis, handling, and biological application of α-halo nitroso compounds and related structures.

The equilibrium between this compound and ethanoxime lies heavily in favor of the oxime form due to the greater thermodynamic stability of the C=N double bond compared to the N=O double bond. This stability difference is attributed to the larger electronegativity difference between carbon and nitrogen versus nitrogen and oxygen, resulting in a stronger C=N bond.[1] While the nitroso form is often a transient intermediate, its reactivity and potential for dimerization necessitate a thorough understanding of the tautomeric landscape.

Tautomeric Equilibrium and Quantitative Data

The tautomerism of this compound to ethanoxime is a reversible process governed by an equilibrium constant, Keq.

This compound ⇌ Ethanoxime

Due to the pronounced stability of the oxime, direct experimental determination of Keq for simple aliphatic nitroso compounds is challenging, as the concentration of the nitroso tautomer at equilibrium is often below the detection limits of standard analytical techniques. However, computational studies on the analogous nitrosomethane-formaldehyde oxime system have shown the oxime to be significantly more stable. For instance, the formaldehyde (B43269) oxime is calculated to be 15.8 kcal/mol more stable than nitrosomethane (B1211736) in an aqueous solution.[2] This substantial energy difference indicates that the equilibrium overwhelmingly favors the oxime.

| Parameter | Value (for Nitrosomethane/Formaldehyde Oxime) | Method |

| ΔG (aqueous) | -15.8 kcal/mol | Computational (G2 theory with solvation correction) |

| ΔG (gas phase) | -11.1 kcal/mol | Computational (G2 theory) |

Table 1: Calculated Gibbs Free Energy Difference for the Nitrosomethane-Formaldehyde Oxime Tautomerism.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the tautomers and the subsequent analysis of their equilibrium and kinetics.

Synthesis of this compound

Monomeric C-nitroso compounds are often unstable and prone to dimerization. Therefore, their synthesis requires carefully controlled conditions. One common method for the preparation of α-chloro-nitroso compounds, which can serve as precursors or models, involves the reaction of an oxime with a chlorinating agent. A general procedure adaptable for the synthesis of 1-chloro-1-nitrosoethane is described below.

Materials:

-

tert-Butyl hypochlorite (B82951)

-

Diethyl ether (anhydrous)

-

Dry ice/acetone bath

-

Nitrogen gas atmosphere

Procedure:

-

Dissolve acetaldoxime in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a pre-cooled solution of tert-butyl hypochlorite in anhydrous diethyl ether dropwise to the stirred oxime solution, maintaining the temperature below -70 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.

-

The resulting blue solution contains the monomeric 1-chloro-1-nitrosoethane. Due to its instability, it is typically used immediately in subsequent reactions or for spectroscopic analysis at low temperatures.

Synthesis of Ethanoxime (Acetaldoxime)

Ethanoxime is a stable compound and can be readily synthesized by the condensation of acetaldehyde (B116499) with hydroxylamine (B1172632).

Materials:

-

Acetaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in water in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.

-

To this solution, add acetaldehyde dropwise with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield ethanoxime. The product is a mixture of (E) and (Z) isomers.

Quantitative Analysis of Tautomerism

3.3.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The distinct chemical environments of the protons in this compound and ethanoxime allow for their differentiation and quantification.

Protocol:

-

Sample Preparation: Prepare a solution of freshly synthesized this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at low temperature to minimize immediate tautomerization.

-

Spectral Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature.

-

Data Analysis:

-

Identify the characteristic signals for both tautomers. For ethanoxime, the C-H proton of the CH=NOH group will appear as a quartet, and the methyl protons as a doublet. The chemical shifts will differ for the (E) and (Z) isomers. For the transient this compound, the α-protons on the carbon bearing the nitroso group will have a distinct chemical shift.

-

Integrate the area of a well-resolved signal for each tautomer.

-

The ratio of the integrals, normalized for the number of protons, directly corresponds to the molar ratio of the tautomers at each time point.

-

The equilibrium constant (Keq) can be determined once the system reaches equilibrium (i.e., when the ratio of the integrals no longer changes over time).

-

The rate constant (k) for the tautomerization can be determined by plotting the concentration of the this compound tautomer versus time and fitting the data to the appropriate rate law (typically first-order).

-

3.3.2. UV-Vis Spectrophotometry

The nitroso and oxime functional groups exhibit distinct electronic transitions, resulting in different UV-Vis absorption spectra. The blue color of monomeric C-nitroso compounds arises from a weak n → π* transition in the visible region (around 600-700 nm). Oximes, on the other hand, typically absorb in the UV region. This spectral difference can be exploited to monitor the kinetics of the tautomerization.

Protocol:

-

Sample Preparation: Prepare a dilute solution of freshly synthesized this compound in a suitable solvent (e.g., cyclohexane (B81311) or ethanol) at a low, constant temperature in a quartz cuvette.

-

Spectral Acquisition: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer and record the absorbance spectrum at regular time intervals. Focus on the disappearance of the characteristic absorbance of the nitroso group in the visible region.

-

Data Analysis:

-

Monitor the decrease in absorbance at the λmax of the this compound n → π* transition over time.

-

The rate of tautomerization can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.

-

Mandatory Visualizations

References

A Historical Perspective on the Discovery of C-Nitroso Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of C-nitroso compounds from their initial discovery in the late 19th century to their current role in various fields of chemistry and drug development is a fascinating narrative of scientific inquiry. Initially characterized by their vibrant colors and puzzling chemical behavior, these compounds have intrigued and challenged chemists for over a century. This technical guide provides a historical perspective on the seminal discoveries, early experimental protocols, and the evolution of our understanding of the structure and reactivity of C-nitroso compounds.

The Dawn of C-Nitroso Chemistry: The Landmark Year of 1874

The year 1874 marks the genesis of C-nitroso chemistry, with several key discoveries being reported.[1][2] Adolf von Baeyer, a prominent figure in organic chemistry, was the first to synthesize nitrosobenzene (B162901).[3] In the same year, Baeyer and Caro investigated the nitrosation of phenol (B47542), while Victor Meyer and J. Locher prepared the first aliphatic C-nitroso compound.[1][4] These pioneering works laid the foundation for a new class of organic compounds.

Initial Synthetic Approaches

The early syntheses of C-nitroso compounds were characterized by their ingenuity, utilizing the limited reagents and techniques available at the time. Three landmark preparations from 1874 are detailed below.

Experimental Protocol 1: Baeyer's Synthesis of Nitrosobenzene (1874)

This synthesis involved the reaction of an organometallic compound, diphenylmercury (B1670734), with nitrosyl bromide.[3]

-

Materials:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

Nitrosyl bromide (BrNO)

-

Suitable solvent (e.g., benzene)

-

-

Methodology:

-

A solution of diphenylmercury in a suitable solvent was prepared in a reaction vessel.

-

Nitrosyl bromide was carefully added to this solution.

-

The reaction mixture was likely stirred or agitated to ensure proper mixing.

-

The formation of nitrosobenzene was observed, likely accompanied by a color change.

-

The product was isolated from the reaction mixture, possibly through precipitation and filtration, followed by recrystallization for purification.

-

Experimental Protocol 2: Baeyer and Caro's Nitrosation of Phenol (1874)

This method involved the direct nitrosation of phenol using nitrous acid.

-

Materials:

-

Phenol (C₆H₅OH)

-

Sodium nitrite (B80452) (NaNO₂)

-

A strong mineral acid (e.g., sulfuric acid, H₂SO₄)

-

Water

-

-

Methodology:

-

Phenol was dissolved or suspended in an aqueous solution.

-

The solution was cooled, likely in an ice bath.

-

A solution of sodium nitrite was added.

-

A strong mineral acid was then slowly added to the cooled mixture to generate nitrous acid in situ.

-

The reaction mixture would have developed a characteristic color, indicating the formation of p-nitrosophenol.

-

The solid product was likely collected by filtration and washed with cold water.

-

Experimental Protocol 3: Meyer and Locher's Synthesis of 2-Nitro-2-nitrosopropane (1874)

This represented the first synthesis of an aliphatic C-nitroso compound, achieved by the nitrosation of a secondary nitroalkane.

-

Materials:

-

2-Nitropropane ((CH₃)₂CHNO₂)

-

A nitrosating agent (likely nitrous acid generated in situ from sodium nitrite and a mineral acid)

-

-

Methodology:

-

2-Nitropropane was treated with a nitrosating agent.

-

The reaction conditions would have been carefully controlled to favor the formation of the C-nitroso product over other potential side reactions.

-

The resulting 2-nitro-2-nitrosopropane would have been isolated and purified, likely exhibiting the characteristic blue or green color of monomeric nitroso compounds in solution.

-

The Enigma of Color: The Monomer-Dimer Equilibrium

A perplexing characteristic of C-nitroso compounds that captivated early researchers was their dramatic color change. Many of these compounds were observed to be colorless or pale yellow in their solid, crystalline state but would dissolve to form intensely blue or green solutions. This phenomenon was a subject of considerable debate until the work of Piloty in 1898, who proposed the existence of a monomer-dimer equilibrium.

Piloty postulated that the colorless solid form was a bimolecular species (a dimer), which dissociated into a colored monomolecular form (a monomer) in solution. This equilibrium is a defining feature of C-nitroso chemistry.

The Fischer-Hepp Rearrangement: A Key Synthetic Tool

In 1886, Otto Fischer and Eduard Hepp discovered a significant reaction that would become a cornerstone in the synthesis of certain aromatic C-nitroso compounds: the Fischer-Hepp rearrangement.[5][6][7] This acid-catalyzed reaction involves the intramolecular rearrangement of an N-nitrosoamine to a p-nitrosoaniline.[8] This discovery was particularly important because it provided a route to p-nitroso secondary anilines, which were not readily accessible through direct nitrosation.[5]

Experimental Protocol 4: The Fischer-Hepp Rearrangement of N-Nitroso-diphenylamine (ca. 1886)

The following is a representative protocol for the Fischer-Hepp rearrangement based on modern understanding and likely reflects the core steps of the original procedure.[8]

-

Materials:

-

N-Nitrosodiphenylamine

-

A suitable solvent (e.g., an alcohol like ethanol (B145695) or hexanol)

-

Concentrated hydrochloric acid (HCl)

-

-

Methodology:

-

N-Nitrosodiphenylamine was dissolved in the chosen solvent.

-

The solution was cooled in an ice-water bath.

-

Concentrated hydrochloric acid was added to the solution while stirring. The use of gaseous hydrogen chloride was also a possibility.

-

The reaction mixture was allowed to stand, likely for a prolonged period, to facilitate the rearrangement.

-

The product, 4-nitrosodiphenylamine, would precipitate from the solution.

-

The solid product was collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

-

Early Structural Elucidation and Quantitative Data

The determination of the precise structure of C-nitroso compounds and their dimers was a significant challenge for early chemists. The lack of modern analytical techniques meant that structural proposals were based on chemical reactivity, elemental analysis, and physical properties like molecular weight determination through cryoscopy.

The table below summarizes some of the key C-nitroso compounds discovered in the early period, along with some of their reported physical properties. It is important to note that the purity of these early samples and the accuracy of the measurements may not meet modern standards.

| Compound Name | Year of Discovery | Discoverer(s) | Reported Properties |

| Nitrosobenzene | 1874 | A. von Baeyer | Green liquid/colorless solid |

| p-Nitrosophenol | 1874 | A. von Baeyer & H. Caro | Yellowish needles |

| 2-Nitro-2-nitrosopropane | 1874 | V. Meyer & J. Locher | Colorless crystals, blue liquid/solution |

| 4-Nitrosodiphenylamine | 1886 | O. Fischer & E. Hepp | Bluish-black crystals |

Evolution of Structural Theory: From Rings to Resonance

The initial proposals for the structure of the colorless dimer of C-nitroso compounds involved various cyclic structures. However, as chemical theory advanced, these early ideas were supplanted by more sophisticated models. In the 1920s and 1930s, the application of electronic theories of valency and techniques such as dipole moment measurements began to provide a more accurate picture.[2] These studies eventually led to the currently accepted azodioxy structure for the dimer, which exists as cis and trans isomers.

Conclusion

The historical development of C-nitroso chemistry is a testament to the foundational principles of organic synthesis and structural theory. From the pioneering discoveries of 1874 to the elucidation of complex rearrangements and equilibria, the study of these colorful compounds has provided deep insights into chemical bonding and reactivity. The early experimental protocols, though rudimentary by today's standards, demonstrate the ingenuity and perseverance of the chemists of that era. For modern researchers, this historical perspective not only enriches our understanding of the field but also highlights the enduring legacy of these early discoveries on contemporary chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fischer-Hepp_rearrangement [chemeurope.com]

- 7. Fischer-Hepp Rearrangement [drugfuture.com]

- 8. benchchem.com [benchchem.com]

The Ambiphilic Nature of Nitrosoethane: A Technical Guide for Researchers

An in-depth exploration of the dual electrophilic and nucleophilic reactivity of nitrosoethane, a versatile building block in modern organic synthesis.

This compound (C₂H₅NO) stands as a compelling molecule in the landscape of synthetic chemistry, primarily owing to its pronounced ambiphilic character. This unique electronic nature, where it can act as both an electron-pair acceptor (electrophile) and an electron-pair donor (nucleophile), renders it a highly reactive and versatile reagent. This technical guide provides a comprehensive overview of the electronic structure, reactivity, and synthetic applications of this compound, with a focus on its ambiphilic properties. The content herein is tailored for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this fascinating molecule.

Electronic Structure: The Origin of Ambiphilicity

The ambiphilic nature of this compound is rooted in the electronic distribution within its nitroso (-N=O) functional group. The nitrogen and oxygen atoms, being highly electronegative, create a polarized double bond. This polarization, coupled with the presence of lone pairs on both atoms, gives rise to its dual reactivity.

-

Electrophilic Character: The LUMO of a C-nitroso compound is typically localized on the N=O bond, with a significant coefficient on the nitrogen atom. This low-lying LUMO can readily accept electrons from a nucleophile, making the nitrogen atom the primary electrophilic center.

-

Nucleophilic Character: The HOMO is often associated with the lone pair electrons on the oxygen atom. The energy of this HOMO allows it to interact with the LUMO of an electrophile, thus conferring nucleophilic properties to the oxygen atom.

This duality in its electronic structure is the cornerstone of this compound's diverse reactivity profile.

Reactivity Profile of this compound

The ambiphilic nature of this compound allows it to participate in a wide array of chemical transformations. It can react with a broad spectrum of reagents, ranging from strong nucleophiles to potent electrophiles.

This compound as an Electrophile

In its role as an electrophile, the nitrogen atom of this compound is the site of attack by nucleophiles. This reactivity is harnessed in several important synthetic transformations.

-

Reaction with Organometallic Reagents: Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the nitrogen atom of the nitroso group. The initial adduct can then undergo further reactions, often leading to the formation of N,N-disubstituted hydroxylamines or their rearrangement products.

-

Nitroso-Aldol Reaction: Enolates and other carbon nucleophiles can add to the nitrogen atom of this compound in a process analogous to the aldol (B89426) reaction. This "nitroso-aldol" reaction is a powerful tool for the formation of C-N bonds and the synthesis of α-aminooxy or α-hydroxyamino carbonyl compounds. The regioselectivity of this reaction (N- vs. O-attack) can often be controlled by the choice of catalyst and reaction conditions.

This compound as a Nucleophile

The oxygen atom of this compound, with its lone pair of electrons, can act as a nucleophile, particularly when reacting with strong electrophiles. While less common than its electrophilic reactions, this mode of reactivity is significant. For instance, in the presence of a strong Lewis acid, the oxygen atom can be activated, enhancing its nucleophilicity.

Cycloaddition Reactions: A Manifestation of Ambiphilicity

The dual reactivity of this compound is elegantly demonstrated in its participation in cycloaddition reactions, most notably the hetero-Diels-Alder reaction. In these reactions, the nitroso group can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring (a 1,2-oxazine).

The regioselectivity of the nitroso hetero-Diels-Alder reaction is influenced by both electronic and steric factors of the diene and the nitroso compound. This reaction is a highly efficient method for the stereospecific introduction of both a nitrogen and an oxygen atom into a molecule.

Quantitative Data

While specific kinetic and thermodynamic data for the ambiphilic reactions of this compound are sparse in the literature, the following table summarizes some key physical and computed properties that are relevant to its reactivity.

| Property | Value | Source |

| Molecular Formula | C₂H₅NO | PubChem |

| Molecular Weight | 59.07 g/mol | PubChem |

| CAS Number | 925-91-7 | PubChem |

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not abundant due to its high reactivity and tendency to dimerize. C-nitroso compounds are often generated in situ for immediate use. Below are generalized protocols for key reaction types that illustrate the synthetic utility of nitroso compounds.

General Protocol for the Hetero-Diels-Alder Reaction of an in situ Generated Nitroso Compound

This protocol describes a general procedure for the reaction of a diene with a nitroso compound generated in situ from a hydroxamic acid.

Materials:

-

Hydroxamic acid precursor

-

Diene (e.g., cyclopentadiene, 1,3-butadiene)

-

Oxidizing agent (e.g., tetraethylammonium (B1195904) periodate, Dess-Martin periodinane)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the hydroxamic acid precursor in the anhydrous solvent under an inert atmosphere at 0 °C, add the diene.

-

Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Nitroso-Aldol Reaction

This protocol outlines a general method for the reaction of an enolate with a nitroso compound.

Materials:

-

Carbonyl compound (ketone or ester)

-

Base (e.g., lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS))

-

Nitroso compound (or its precursor for in situ generation)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carbonyl compound in the anhydrous solvent and cool the solution to -78 °C.

-

Slowly add the base to the solution and stir for 30-60 minutes to generate the enolate.

-

Add a solution of the nitroso compound in the same solvent to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the addition of the quenching agent.

-

Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the ambiphilic nature of this compound.

Caption: Dual reactivity of this compound.

Caption: Hetero-Diels-Alder reaction pathway.

Caption: In situ cycloaddition workflow.

Conclusion

This compound's ambiphilic nature makes it a powerful and versatile tool in the hands of synthetic chemists. Its ability to function as both an electrophile and a nucleophile opens up a vast landscape of potential transformations, from C-N bond formation to the construction of complex heterocyclic scaffolds. While the high reactivity of this compound presents challenges in its handling and requires careful experimental design, often involving in situ generation, the synthetic rewards are substantial. Further computational and experimental studies are warranted to fully quantify the reactivity of this compound and to develop new catalytic and stereoselective reactions that exploit its unique ambiphilic character, paving the way for novel applications in drug discovery and materials science.

Navigating the Solubility of Nitrosoethane: A Technical Guide for Researchers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Nitrosoethane, a reactive C-nitroso compound, holds significant interest in organic synthesis and as a potential biological intermediate. However, a comprehensive understanding of its physicochemical properties, particularly its solubility in common organic solvents, is crucial for its effective handling, application in reaction media, and for purification processes. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound, providing theoretical context, predictive analysis, and detailed experimental protocols to empower researchers in this area.

Please note: A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative or qualitative solubility data for this compound in common organic solvents. Therefore, this guide provides a framework for predicting and experimentally determining its solubility.

Predicting Solubility: A Polarity-Based Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute (this compound) and the solvent determines the extent of their interaction and, consequently, the solubility. This compound (CH₃CH₂N=O) contains an electronegative oxygen atom and a nitrogen-oxygen double bond, which creates a significant dipole moment, rendering it a polar molecule.

Based on its polar nature, this compound is expected to be more soluble in polar solvents and less soluble in non-polar solvents. The following table details the physical properties of common organic solvents, which can be used to infer potential solubility.

Table 1: Properties of Common Organic Solvents

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Polarity Index | Boiling Point (°C) |

| Non-Polar Solvents | ||||

| n-Hexane | C₆H₁₄ | 1.88 | 0.1 | 69 |

| Toluene | C₇H₈ | 2.38 | 2.4 | 110.6 |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | 2.8 | 34.6 |

| Polar Aprotic Solvents | ||||

| Chloroform | CHCl₃ | 4.81 | 4.1 | 61.2 |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | 77.1 |

| Acetone | (CH₃)₂CO | 20.7 | 5.1 | 56 |

| Acetonitrile | CH₃CN | 37.5 | 5.8 | 81.6 |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 6.4 | 153 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 7.2 | 189 |

| Polar Protic Solvents | ||||

| Ethanol (B145695) | C₂H₅OH | 24.5 | 4.3 | 78.3 |

| Methanol | CH₃OH | 32.7 | 5.1 | 64.7 |

Data compiled from various sources.[1][2][3][4][5][6]

Inference: this compound is predicted to exhibit higher solubility in polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO, and in polar protic solvents like ethanol and methanol. Its solubility is expected to be limited in non-polar solvents such as n-hexane and toluene.

Experimental Determination of Solubility: A Detailed Protocol

Given the absence of published data, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a liquid solvent.[7][8][9]

Gravimetric Method Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask or a vial in a temperature-controlled shaker).

-

Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. A common timeframe is 24-48 hours. The presence of undissolved solute is essential to confirm saturation.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, supernatant (saturated) solution using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). This step removes any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute residue. Repeat the drying and weighing process until a constant mass is achieved.[9]

-

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Mass of container + dried solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)

-

Solubility can then be expressed in various units, such as:

-

g/100 g solvent = (Mass of dissolved this compound / Mass of solvent) x 100

-

g/L of solvent = (Mass of dissolved this compound / Volume of solvent used) x 1000

-

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for gravimetric solubility determination.

Synthesis of this compound

Understanding the synthesis of this compound provides context for its handling and potential impurities. A common method for the preparation of C-nitroso compounds is the oxidation of the corresponding primary amine or hydroxylamine. For this compound, the oxidation of N-ethylhydroxylamine is a plausible synthetic route.

Caption: Synthesis of this compound via oxidation of N-ethylhydroxylamine.

This guide provides a foundational framework for researchers investigating the solubility of this compound. By combining theoretical predictions with the detailed experimental protocol provided, scientists can confidently determine the solubility of this important compound in various organic solvents, facilitating its broader application in research and development.

References

- 1. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 2. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

Gas-Phase Thermochemistry of Nitrosoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of nitrosoethane (C₂H₅NO). Drawing from a combination of computational and experimental studies on this compound and related C-nitroso compounds, this document details its enthalpy of formation, bond dissociation energies, and primary decomposition pathways. Methodologies for key experimental and computational techniques are also described to provide a thorough understanding of the data presented.

Thermochemical Properties of this compound

Enthalpy of Formation

This compound exists in the gas phase as a mixture of two conformers: a planar cis form and a staggered gauche form. Microwave spectroscopy has shown the cis conformer to be more stable by 2.1 ± 0.4 kJ mol⁻¹.[1] The calculated gas-phase enthalpies of formation for the most stable cis conformer from various high-level quantum chemical methods are summarized in Table 1. These computational methods, such as W1-F12, G4, and WMS, are known for their high accuracy in predicting thermochemical properties.[2][3] For context, the enthalpies of formation for other C₂H₅NO isomers are also provided, highlighting the relative stability of this compound.

Table 1: Calculated Gas-Phase Enthalpies of Formation of C₂H₅NO Isomers at 298.15 K

| Isomer | Computational Method | ΔfH°(g) (kJ/mol) | Reference |

| This compound (cis) | W1-F12 | -46.9 | [2] |

| This compound (cis) | G4 | -47.3 | [2] |

| This compound (cis) | WMS | -48.5 | [2] |

| Acetamide | W3X-L | -237.1 | [4] |

| N-Methylformamide | - | -184.1 | [2] |

| Acetaldoxime (E) | G3MP2B3 | -22.1 | [4] |

| Ethyl isocyanate | - | -100.4 | [2] |

Note: The values for this compound are for the more stable cis conformer.

Bond Dissociation Energies

The primary decomposition pathways of simple nitrosoalkanes in the gas phase are governed by the cleavage of the C-N and N=O bonds. Direct experimental values for this compound are not available, but a combination of data from related compounds and computational studies provides insight into these key energetic parameters.

The C–N bond in nitrosoalkanes is known to be relatively weak, with bond dissociation energies (BDEs) typically in the range of 130–170 kJ/mol (30–40 kcal/mol).[5] This low BDE is a consequence of the stability of the resulting ethyl and nitric oxide radicals. The N=O bond is significantly stronger. Table 2 presents typical and calculated bond dissociation energies relevant to this compound.

Table 2: Bond Dissociation Energies (BDE) for this compound and Related Compounds

| Bond | Molecule | BDE (kJ/mol) | Method/Type | Reference |

| C₂H₅–NO | This compound | ~130-170 | Typical for Nitrosoalkanes | [5] |

| CH₃–NO | Nitrosomethane | 174.9 | Experimental | [6] |

| C–N | Nitrosyl Cyanide | 120.5 ± 11.5 | Experimental | [7] |

| N=O | Nitric Oxide | 630.6 | Experimental | [8] |

| N=O | Nitrosomethane | ~530 | Theoretical | [6] |

Experimental and Computational Methodologies

The thermochemical data presented in this guide are derived from a variety of experimental and computational techniques. The principles of the most relevant methods are outlined below.

Experimental Protocols

-

Microwave Spectroscopy: This technique is used to determine the precise rotational constants of gas-phase molecules. For this compound, microwave spectroscopy has been employed to identify and characterize its cis and gauche rotational isomers.[1][9] By measuring the temperature dependence of the relative intensities of the rotational transitions for each conformer, the energy difference between them can be determined. The experimental setup typically involves introducing a gaseous sample into a waveguide or resonant cavity within a high-vacuum chamber. A microwave source is swept over a range of frequencies, and the absorption of radiation by the sample is detected. The Stark effect, the splitting of rotational lines in the presence of an external electric field, is used to determine the molecule's dipole moment.[1][10]

-

Photoionization Mass Spectrometry (PIMS): PIMS is a powerful tool for identifying reaction intermediates and determining their ionization energies. In a typical PIMS experiment, a gas-phase sample is ionized by a beam of photons with a tunable energy, often from a synchrotron light source. The resulting ions are then detected by a mass spectrometer. By scanning the photon energy and monitoring the ion signal for a specific mass-to-charge ratio, a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to the adiabatic ionization energy of the species. When applied to the products of a chemical reaction, such as pyrolysis, PIMS can help elucidate reaction mechanisms.[11]

-

Flash Photolysis: This pump-probe technique is used to study the kinetics of short-lived chemical species. A short, intense pulse of light (the "pump") is used to initiate a photochemical reaction, such as the photodissociation of this compound.[12] A second, weaker light source (the "probe") is used to monitor the concentration of reactants, intermediates, or products as a function of time after the initial flash, typically by absorption or fluorescence spectroscopy. This allows for the determination of reaction rate constants.

Computational Protocols

-

High-Level Composite Methods (G3, G4, W1, etc.): These methods are designed to achieve high accuracy in thermochemical calculations by combining the results of several different levels of theory and basis sets.[2][13][14][15] For example, the G4 (Gaussian-4) theory involves a series of calculations to approximate a high-level energy, including geometry optimization at the B3LYP/6-31G(2df,p) level, followed by single-point energy calculations with larger basis sets and higher levels of electron correlation (e.g., CCSD(T)). Empirical corrections are then added to account for remaining deficiencies. These methods are widely used to calculate accurate enthalpies of formation for molecules where experimental data is unavailable or uncertain.

-

Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level composite methods and are often used for larger molecules.[16][17] Functionals such as B3LYP are commonly used for geometry optimizations and frequency calculations, which are then often used as a starting point for more accurate single-point energy calculations in composite methods. While generally less accurate for absolute thermochemistry than composite methods, DFT can provide valuable insights into reaction mechanisms and relative energies.

Conformational Isomerism and Decomposition Pathways

The gas-phase chemistry of this compound is characterized by the equilibrium between its conformers and its propensity for unimolecular decomposition upon thermal or photochemical activation.

Rotational Isomerism

As determined by microwave spectroscopy, gaseous this compound exists as an equilibrium mixture of cis and gauche conformers. The cis form, with a planar heavy-atom skeleton, is the more stable of the two.[1]

Primary Decomposition Pathway

Consistent with the low C-N bond dissociation energy for nitrosoalkanes, the primary thermal and photochemical decomposition pathway for this compound is the homolytic cleavage of the C-N bond.[5] This reaction produces an ethyl radical (C₂H₅•) and a nitric oxide radical (•NO). This is analogous to the well-studied decomposition of nitromethane, which primarily proceeds via C-N bond fission to yield a methyl radical and nitrogen dioxide.[18][19][20]

Conclusion

The gas-phase thermochemistry of this compound is characterized by a calculated enthalpy of formation of approximately -47 kJ/mol for its most stable cis conformer. Its reactivity is dominated by a relatively weak C-N bond, with a bond dissociation energy in the range of 130-170 kJ/mol, leading to the formation of ethyl and nitric oxide radicals upon thermal or photochemical activation. While direct experimental thermochemical data for gas-phase this compound are sparse, a consistent picture emerges from high-level computational studies and experimental data on analogous C-nitroso compounds. This guide provides a foundational dataset and methodological context for researchers working with this compound and related compounds in fields ranging from atmospheric chemistry to drug metabolism.

References

- 1. Microwave spectrum and rotational isomerism of gaseous this compound, CH3CH2NO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Nitroso - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. The C–N bond dissociation energy in nitrosyl cyanide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Microwave spectrum and rotational isomerism of gaseous this compound, CH3CH2NO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Microwave spectrum, structure, dipole moment and centrifugal distortion of nitrosomethane. Dipole moment of acetaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. The mass spectrometry of nitrate esters and related compounds. Part II - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ricerca.sns.it [ricerca.sns.it]

- 14. researchgate.net [researchgate.net]

- 15. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Unifying thermochemistry concepts in computational heterogeneous catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 19. Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

potential biological activities of nitrosoethane derivatives

An In-depth Technical Guide on the Potential Biological Activities of Nitrosoethane Derivatives

Disclaimer: Scientific literature specifically detailing the biological activities of this compound (C₂H₅NO) and its direct derivatives is limited. This guide, therefore, extrapolates the potential activities of these compounds based on the broader, well-documented classes of C-nitroso, N-nitroso, and other nitro-containing compounds. The experimental data and pathways described herein are representative of these classes and serve as a foundational guide for researchers.

Introduction

Nitroso compounds, characterized by the functional group R-N=O, are a diverse class of molecules with significant chemical reactivity and a wide spectrum of biological effects.[1] While simple aliphatic C-nitroso compounds like this compound are less studied, their chemical nature suggests potential as bioactive agents. This technical guide explores the plausible biological activities of this compound derivatives by examining the established pharmacology of related nitroso and nitro compounds. The primary activities discussed include cytotoxicity against cancer cells, roles as nitric oxide (NO) and nitroxyl (B88944) (HNO) donors leading to vasodilation, and antimicrobial properties.

This document is intended for researchers, scientists, and drug development professionals, providing a summary of quantitative data from related compounds, detailed experimental protocols for assessing biological activity, and visual diagrams of key signaling pathways and workflows.

Cytotoxic and Antiproliferative Activities